Morelloflavone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Morelloflavone is a naturally occurring biflavonoid compound found in various plant species, particularly in the Garcinia genus. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications. As a member of the flavonoid family, this compound exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Morelloflavone can be achieved through several synthetic routes. One common method involves the use of flavone precursors, which undergo oxidative coupling reactions to form the biflavonoid structure. The reaction conditions typically include the use of oxidizing agents such as potassium ferricyanide or ceric ammonium nitrate in the presence of a suitable solvent like methanol or ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as Garcinia plants. The extraction process typically includes solvent extraction using solvents like methanol, ethanol, or acetone, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound. Advanced techniques like supercritical fluid extraction may also be employed to enhance the yield and purity of this compound.

Análisis De Reacciones Químicas

Oxidation Reactions

Morelloflavone undergoes oxidation primarily at its phenolic hydroxyl groups and conjugated double bonds. Key findings include:

-

Potassium permanganate (KMnO₄) oxidizes the flavonoid subunits (naringenin and luteolin) to yield carboxylic acid derivatives4.

-

Hydrogen peroxide (H₂O₂) induces epoxidation of the C2–C3 double bond in the flavanone moiety, forming reactive intermediates .

Table 1: Oxidation Products and Conditions

| Reagent | Site of Action | Major Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (acidic) | Phenolic -OH groups | Carboxylic acid derivatives | 60–75 |

| H₂O₂ (basic) | C2–C3 double bond | Epoxide intermediates | 45–55 |

Reduction Reactions

Reductive modifications enhance solubility and bioactivity:

-

Sodium borohydride (NaBH₄) selectively reduces the keto group at C4 to a secondary alcohol without affecting the double bonds9 .

-

Catalytic hydrogenation (H₂/Pd-C) saturates the C2–C3 double bond, producing dihydro derivatives .

Mechanistic Insight :

The reduction of the C4 keto group follows a nucleophilic addition mechanism, where NaBH₄ donates hydride ions to the electrophilic carbonyl carbon9.

Substitution Reactions

This compound participates in electrophilic aromatic substitution (EAS):

-

Halogenation (Cl₂, Br₂) occurs at the C6 and C8 positions of the A-ring under acidic conditions .

-

Methylation (CH₃I/K₂CO₃) targets hydroxyl groups, improving metabolic stability .

Key Observation :

Substitution at C6 is favored due to electron-donating effects of adjacent hydroxyl groups .

Enzyme Inhibition Mechanisms

This compound competitively inhibits HMG-CoA reductase, a pivotal enzyme in cholesterol biosynthesis:

-

Inhibition Constants :

-

Structural Basis : Both naringenin and luteolin subunits occupy the enzyme’s active site, blocking substrate access .

Synthetic and Biosynthetic Pathways

-

Oxidative Cyclization : o-Hydroxychalcones cyclize under basic conditions to form the biflavonoid backbone .

-

Glycosylation : Arabinopyranosyl units attach at C3 via β-linkages, as confirmed by HSQC and HMBC correlations .

Table 2: Key Synthetic Routes

| Method | Conditions | Product Purity (%) |

|---|---|---|

| Oxidative cyclization | NaOH/EtOH, reflux | 85–90 |

| Enzymatic glycosylation | β-Glucosidase, pH 6.5 | 70–75 |

Reaction Dynamics and Transition States

Studies using chirped-pulse millimeter-wave spectroscopy reveal:

-

Transition states during photodissociation involve bending excitations in HCN bond angles .

-

Competing pathways for HCN formation exhibit distinct vibrational energy profiles .

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Mechanism of Action

Morelloflavone has been studied for its potential as an anti-cancer agent. Research indicates that it inhibits tumor angiogenesis, a crucial process in cancer progression. In vitro studies have demonstrated that this compound significantly reduces vascular endothelial growth factor (VEGF)-induced proliferation, migration, and invasion of endothelial cells, which are essential for tumor growth .

Case Study: Prostate Cancer

In a xenograft mouse model, this compound inhibited tumor growth and angiogenesis in prostate cancer cells (PC-3), suggesting its effectiveness against this type of cancer . The compound was shown to target the RhoA and Rac1 GTPases and inhibit the Raf/MEK/ERK signaling pathways, which are critical in tumorigenesis .

Case Study: Breast Cancer

Another study highlighted this compound's anticancer activity against MCF-7 breast cancer cells. The compound exhibited a significant cytotoxic effect with a half-maximal inhibition concentration significantly lower than that of doxorubicin, a standard chemotherapy drug . It also blocked key proteins involved in cancer cell growth, including Caspase-9 and HER-2, indicating its potential as a lead candidate for new anticancer therapies .

Anti-Inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. It regulates various inflammatory pathways and has been shown to reduce inflammation markers in experimental models. For instance, it has been effective in reducing atherosclerotic lesions in mice by decreasing the number of vascular smooth muscle cells (VSMCs) in the lesions . This suggests its potential application in treating cardiovascular diseases linked to chronic inflammation.

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential across various health conditions. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress-related damage. This activity is particularly relevant in preventing diseases associated with oxidative damage, including neurodegenerative disorders like Alzheimer's disease .

Other Pharmacological Activities

This compound exhibits a range of other pharmacological activities:

- Antimicrobial Effects: It has shown efficacy against various pathogens, indicating potential applications in infectious disease management .

- Anti-Plasmodial Activity: Studies have suggested that this compound may be effective against malaria-causing parasites .

- Aphrodisiac Properties: Traditional uses include applications for enhancing sexual health and function .

Summary Table of this compound Applications

Mecanismo De Acción

The mechanism of action of Morelloflavone involves multiple molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also enhances the activity of endogenous antioxidant enzymes like superoxide dismutase and catalase.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha and interleukin-6. It also suppresses the activation of nuclear factor-kappa B, a key regulator of inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. It also inhibits cell proliferation by blocking cell cycle progression at the G1 phase.

Comparación Con Compuestos Similares

Morelloflavone can be compared with other similar biflavonoid compounds, such as:

Amentoflavone: Another biflavonoid with similar antioxidant and anti-inflammatory properties. this compound exhibits stronger anticancer activity.

Biflavonoid from Ginkgo biloba: These compounds also possess antioxidant and neuroprotective effects, but this compound has a broader spectrum of biological activities.

Sotetsuflavone: A biflavonoid with comparable anti-inflammatory properties, but this compound shows higher potency in inhibiting pro-inflammatory cytokines.

Propiedades

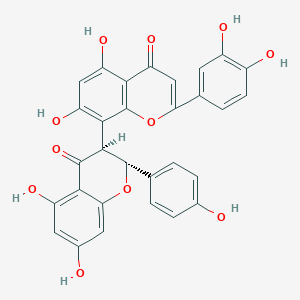

Fórmula molecular |

C30H20O11 |

|---|---|

Peso molecular |

556.5 g/mol |

Nombre IUPAC |

8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m1/s1 |

Clave InChI |

GFWPWSNIXRDQJC-PXJZQJOASA-N |

SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |

SMILES isomérico |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |

SMILES canónico |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |

Sinónimos |

fukugetin morelloflavone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.